molecular formula C11H9N5O B8283398 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-(1H,3H)-imidazolone

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-(1H,3H)-imidazolone

Cat. No. B8283398
M. Wt: 227.22 g/mol
InChI Key: QWXPUTFRASGUSE-UHFFFAOYSA-N
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Patent
US06362206B1

Procedure details

1-(2,2-Diethoxyethyl)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]urea (14.5 g) was dissolved in a mixture of methanol (214 ml) and water (85 ml), to which diluted hydrochloric acid (0.48 M, 104 ml) was added dropwise. After the reaction solution was stirred at room temperature for 14 hours, the precipitated crystals were collected by filtration to give 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-(1H,3H)-imidazolone (8.0 g) as a colorless crystalline powder. The filtrate was concentrated under reduced pressure to about 200 ml and the precipitated crystals were collected by filtration to give an additional amount (1.08 g) of the product.
Name
1-(2,2-Diethoxyethyl)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]urea
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
214 mL
Type
solvent
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
104 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[CH:4](OCC)[CH2:5][NH:6][C:7]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([N:16]2[CH:20]=[N:19][CH:18]=[N:17]2)=[CH:12][CH:11]=1)=[O:8])C>CO.O.Cl>[N:16]1([C:13]2[CH:12]=[CH:11][C:10]([N:9]3[CH:4]=[CH:5][NH:6][C:7]3=[O:8])=[CH:15][CH:14]=2)[CH:20]=[N:19][CH:18]=[N:17]1

Inputs

Step One
Name
1-(2,2-Diethoxyethyl)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]urea
Quantity
14.5 g
Type
reactant
Smiles
C(C)OC(CNC(=O)NC1=CC=C(C=C1)N1N=CN=C1)OCC
Name
Quantity
214 mL
Type
solvent
Smiles
CO
Name
Quantity
85 mL
Type
solvent
Smiles
O
Name
Quantity
104 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction solution was stirred at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
N1(N=CN=C1)C1=CC=C(C=C1)N1C(NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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